2-(Pyrimidin-4-yl)acetamide
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Overview
Description
2-(Pyrimidin-4-yl)acetamide is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method is the condensation of 4-chloropyrimidine with acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidine compounds, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-(Pyrimidin-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological target. Studies have shown that pyrimidine derivatives can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR), leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Aminopyrimidine: Contains an amino group at the 4-position of the pyrimidine ring.
2-(Pyrimidin-2-yl)acetamide: Similar structure but with the acetamide group attached to the 2-position of the pyrimidine ring
Uniqueness
2-(Pyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-pyrimidin-4-ylacetamide |
InChI |
InChI=1S/C6H7N3O/c7-6(10)3-5-1-2-8-4-9-5/h1-2,4H,3H2,(H2,7,10) |
InChI Key |
BENRCDFLRJLQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CC(=O)N |
Origin of Product |
United States |
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